Bruceine I
CAS No.: 130705-31-6
Cat. No.: VC21237744
Molecular Formula: C22H28O9
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130705-31-6 |
---|---|
Molecular Formula | C22H28O9 |
Molecular Weight | 436.5 g/mol |
IUPAC Name | ethyl (1R,2R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
Standard InChI | InChI=1S/C22H28O9/c1-4-29-19(28)22-12-6-14(24)31-13-5-10-9(2)15(25)11(23)7-20(10,3)17(16(26)18(22)27)21(12,13)8-30-22/h10,12-13,16-18,25-27H,4-8H2,1-3H3/t10-,12+,13+,16+,17+,18-,20-,21+,22-/m0/s1 |
Standard InChI Key | CMVMKMSNNMBUMZ-UTQVZMMYSA-N |
Isomeric SMILES | CCOC(=O)[C@@]12[C@@H]3CC(=O)O[C@H]4[C@]3(CO1)[C@H]([C@H]([C@@H]2O)O)[C@]5(CC(=O)C(=C([C@@H]5C4)C)O)C |
SMILES | CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |
Canonical SMILES | CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |
Introduction
Chemical Properties and Structure of Bruceine I
Basic Chemical Information
Bruceine I is characterized by specific chemical properties that define its molecular identity. Based on available chemical database information, the compound has the following characteristics :
Property | Value |
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PubChem CID | 21126551 |
Molecular Formula | C22H28O9 |
Molecular Weight | 436.5 g/mol |
CAS Number | 130705-31-6 |
IUPAC Name | ethyl (1R,2R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
Alternative Name | Picras-3-en-21-oic acid, 13,20-epoxy-3,11,12-trihydroxy-2,16-dioxo-, ethyl ester, (11beta,12alpha)- |
Creation Date (PubChem) | 2007-12-05 |
Last Modified (PubChem) | 2025-03-01 |
Source and Botanical Origin
Botanical Source
Bruceine I is isolated from Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family . This plant species has been utilized in Traditional Chinese Medicine for centuries and is recognized for containing various bioactive compounds, particularly quassinoids . The fruit of Brucea javanica serves as the primary source for the extraction of bruceine compounds, including Bruceine I.
Phytochemical Context
Scientific investigations have revealed that Brucea javanica contains a rich and diverse profile of chemical constituents, providing valuable context for understanding the phytochemical environment in which Bruceine I exists . The major chemical constituents include:
Class of Compounds | Examples | General Characteristics |
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Quassinoids | Bruceine A, B, C, D, E, F, G, H, I, J | Highly oxygenated triterpene derivatives with complex ring structures |
Triterpenes | Various triterpene derivatives | Thirty-carbon compounds with multiple ring structures |
Alkaloids | Various nitrogen-containing compounds | Diverse structural classes with nitrogen-containing heterocycles |
Flavonoids | Various flavonoid glycosides and aglycones | Polyphenolic compounds with antioxidant properties |
Within this phytochemical context, Bruceine I represents one of the quassinoid constituents, though it appears to have received less research attention compared to other bruceine compounds such as Bruceine A and Bruceine D .
Research Status and Scientific Context
Current Research Status
Based on the available scientific literature, Bruceine I remains understudied compared to other bruceine compounds. The primary information available is chemical characterization data from repositories such as PubChem . This compound was first documented in scientific databases around 2007, with recent updates to its chemical information as of 2025 . Specific investigations into its biological activities, pharmacokinetics, or potential therapeutic applications appear to be limited in the current scientific literature.
Comparative Analysis with Related Bruceine Compounds
While specific research on Bruceine I is limited, other bruceine compounds have been extensively studied for their biological activities. These studies provide context for understanding the potential of the bruceine family of compounds, though direct extrapolation to Bruceine I would require dedicated research :
This comparative analysis highlights the significant research gap regarding Bruceine I specifically, while demonstrating the proven biological activities of structurally related compounds from the same botanical source.
Mechanism of Action in Related Bruceine Compounds
The mechanisms by which other bruceine compounds exert their biological effects provide valuable insights into potential research directions for Bruceine I. For instance, Bruceine A has been shown to exert anticancer effects against colon cancer cells by:
Similarly, Bruceine D demonstrates anticancer activities through various mechanisms including modulation of the STAT3 signaling pathway . These mechanisms could serve as starting points for investigating the potential biological activities of Bruceine I, considering the structural similarities among bruceine compounds.
Research Gaps and Future Directions
Identified Research Gaps
The current scientific literature reveals significant gaps in our understanding of Bruceine I specifically:
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Limited information on biological activities compared to other bruceine compounds
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Absence of detailed structure-activity relationship studies
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Lack of data on pharmacokinetic properties
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Limited information on specific isolation and purification protocols
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Absence of toxicological assessment
Proposed Research Directions
Future research directions that would enhance our knowledge of Bruceine I could include:
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Systematic biological activity screening against various disease models, particularly those where other bruceine compounds have shown efficacy
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Structure-activity relationship studies comparing Bruceine I with other bruceine compounds to identify the impact of structural variations on biological activity
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Investigation of potential therapeutic applications based on structural features
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Development of efficient isolation and purification protocols specific to Bruceine I
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Pharmacokinetic and toxicological studies to assess safety and bioavailability
Potential Application | Rationale | Research Approach |
---|---|---|
Anticancer activity | Structural similarity to Bruceine A and D, which have demonstrated anticancer properties | Screening against various cancer cell lines; investigation of effects on cell cycle and apoptosis |
Anti-inflammatory effects | Other bruceine compounds show anti-inflammatory properties | Assessment of effects on inflammatory mediators and pathways |
Antidiabetic potential | Bruceine A shows protection against diabetic kidney disease | Evaluation of effects on glucose metabolism and diabetic complications |
Antimalarial activity | Quassinoids are known for antimalarial properties | Testing against Plasmodium species |
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